N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
While the specific mechanism of action for “N-1,3-benzothiazol-2-yl-3-methyl-2-phenyl-4-quinolinecarboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide spectrum of biological activities . They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood .
Future Directions
Benzothiazole derivatives, including “N-1,3-benzothiazol-2-yl-3-methyl-2-phenyl-4-quinolinecarboxamide”, hold great promise for the development of new drugs and materials . Their high reactivity and broad spectrum of biological activities make them valuable targets for future research . The development of more efficient and environmentally friendly synthesis methods is also a key area of focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl compound to form the benzothiazole ring . This is followed by the formation of the quinoline moiety through a series of cyclization reactions . The final step involves the coupling of the benzothiazole and quinoline units under specific conditions, often using catalysts and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times . The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the benzothiazole or quinoline rings .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety but differ in the arylamide group.
2-arylbenzothiazoles: These compounds have a similar benzothiazole structure but differ in the aryl substituents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of benzothiazole and quinoline rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c1-15-21(23(28)27-24-26-19-13-7-8-14-20(19)29-24)17-11-5-6-12-18(17)25-22(15)16-9-3-2-4-10-16/h2-14H,1H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFVSRSCFTWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.